3,5-Dibromo-5,6-dihydropyran-2-one vs. Monobromo Analog: Lipophilicity and Molecular Descriptor Shift
3,5-Dibromo-5,6-dihydropyran-2-one (CAS 137776-72-8) exhibits a calculated XLogP3 value of 1.9 , reflecting increased lipophilicity conferred by the second bromine atom. This value is a critical determinant of passive membrane permeability and compound distribution in biological systems. For comparison, the monobromo analog 3-bromo-5,6-dihydropyran-2-one (CAS 104184-64-7), which possesses a molecular weight of 177.00 g/mol and only one bromine atom, is predicted to have a significantly lower XLogP3 (estimated at ~0.8 based on class-level extrapolation). The 1.1 log unit increase in calculated lipophilicity for the dibromo derivative represents an approximate 12-fold increase in partition coefficient, which can substantially alter pharmacokinetic behavior.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 (calculated) |
| Comparator Or Baseline | 3-Bromo-5,6-dihydropyran-2-one (estimated XLogP3: ~0.8) |
| Quantified Difference | ΔXLogP3 ≈ +1.1 (estimated) |
| Conditions | In silico calculation using PubChem 3D conformer data and XLogP3 algorithm |
Why This Matters
This quantifiable difference in lipophilicity informs selection for medicinal chemistry campaigns where balancing solubility and permeability is critical; the dibromo derivative offers a distinct property profile not achievable with the monobromo analog.
